molecular formula C6H11ClO B1582483 2-Ethylbutyryl chloride CAS No. 2736-40-5

2-Ethylbutyryl chloride

Cat. No. B1582483
CAS RN: 2736-40-5
M. Wt: 134.6 g/mol
InChI Key: SMUKODJVMQOSAB-UHFFFAOYSA-N
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Description

2-Ethylbutyryl chloride, also known as Butanoyl chloride, 2-ethyl-, is a chemical compound with the molecular formula C6H11ClO . It has an average mass of 134.604 Da and a monoisotopic mass of 134.049850 Da .


Synthesis Analysis

2-Ethylbutyryl chloride is used in the synthesis of various compounds. For instance, it has been used in the synthesis of bicyclic thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Ethylbutyryl chloride consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . It has a molar refractivity of 34.7±0.3 cm³ .


Chemical Reactions Analysis

2-Ethylbutyryl chloride is reactive and sensitive to moisture . It is used in various chemical reactions, particularly in the synthesis of other compounds .


Physical And Chemical Properties Analysis

2-Ethylbutyryl chloride has a density of 1.0±0.1 g/cm³ and a boiling point of 140.4±8.0 °C at 760 mmHg . It has a vapour pressure of 6.2±0.3 mmHg at 25°C and an enthalpy of vaporization of 37.8±3.0 kJ/mol . The flash point is 41.1±10.9 °C . It has a molar volume of 136.5±3.0 cm³ .

Scientific Research Applications

Plasticisers and Antimicrobial Agents for Medical Polymers

One notable application of related chemical compounds is in the development of dual functional ionic liquids for use as plasticisers in medical polymers, such as poly(vinyl chloride) (PVC), which is widely used in medical devices like catheters. These ionic liquids not only enhance the flexibility of PVC but also exhibit antimicrobial and antibiofilm-forming activities against antibiotic-resistant bacteria, addressing contamination concerns in medical settings (Choi et al., 2011).

Sensor Development for Metal Ions

Compounds with similar functionalities have been used in the development of membrane potentiometric sensors for detecting metal ions, such as copper(II). These sensors leverage the chemical interactions between the metal ions and the compound within a polymeric matrix, highlighting the potential for 2-Ethylbutyryl chloride to be involved in similar sensor technologies for environmental monitoring or medical diagnostics (Gupta et al., 2003).

Catalyst Systems for Polymerization

Research on catalyst systems for ethylene polymerization using iron procatalysts showcases the application of certain chemical structures in facilitating high-activity polymer production. These systems operate at elevated temperatures without resulting in ethylene oligomerization, indicating the utility of related compounds in industrial polymer synthesis (Yu et al., 2011).

Non-fouling Polymer Surfaces

In the development of non-fouling polymer surfaces, compounds such as quaternary amine monomers and carboxylic acid monomers have been employed to create coatings that switch between bacteria-adhesive and bacteria-resistant states based on pH changes. This innovation has significant implications for creating self-cleaning surfaces in biomedical devices and other applications (Mi et al., 2010).

Phthalate Exposure Studies

While this area of research is not directly related to the applications of 2-Ethylbutyryl chloride, studies on the exposure to phthalates, particularly in neonatal intensive care units, highlight the importance of understanding the health implications of chemical compounds used in medical settings. Such research underscores the ongoing need to assess the safety and environmental impact of chemical compounds used in healthcare (Weuve et al., 2006).

Safety And Hazards

2-Ethylbutyryl chloride is classified as a flammable liquid and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

While the future directions for 2-Ethylbutyryl chloride are not explicitly mentioned in the available resources, its use in the synthesis of various compounds suggests that it will continue to be an important reagent in organic chemistry .

properties

IUPAC Name

2-ethylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUKODJVMQOSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062616
Record name Butanoyl chloride, 2-ethyl-
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Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbutyryl chloride

CAS RN

2736-40-5
Record name 2-Ethylbutyryl chloride
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Record name Butanoyl chloride, 2-ethyl-
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Record name 2-Ethylbutyryl chloride
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Record name Butanoyl chloride, 2-ethyl-
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Record name Butanoyl chloride, 2-ethyl-
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Record name 2-ethylbutyryl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
EH Man, FW Swamer, CR Hauser - Journal of the American …, 1951 - ACS Publications
… The enol 2-ethylbutyrate of methyl n-amyl ketone, obtained in 65% yield by refluxing equivalent amounts of 2-ethylbutyryl chloride with the ketone for 42 hours, boiled at 134 (35 mm.). …
Number of citations: 32 pubs.acs.org
PH Gore, JA Hoskins - Chemical Communications (London), 1966 - pubs.rsc.org
COMPARATIVE data on the reactivities of acyl chloride> 2-ethylbutyryl chloride, has been found chlorides in the Friedel-Crafts acylation reaction for aluminium chloride-catalysed …
Number of citations: 5 pubs.rsc.org
LE Rhuland, E Work, RF Denman… - Journal of the American …, 1955 - ACS Publications
The amino acid a, e-diaminopimelic acid can be resolved into the dd-and LL-isomers by means of paper chromatography without resorting to the use of optically active solvents. A …
Number of citations: 496 pubs.acs.org
E Shitara, Y Nishimura, K Nerome, Y Hiramoto… - Organic …, 2000 - ACS Publications
… The desired α,β-unsaturated ester 19 was prepared in 84% yield by reaction of 2-ethylbutyryl chloride in pyridine and subsequent treatment with DBU in benzene starting from siastatin …
Number of citations: 28 pubs.acs.org
EH MAN, CR HAUSER - The Journal of Organic Chemistry, 1952 - ACS Publications
… , and 2-ethylbutyryl chloride (prepared from 2-ethylbutyric acid4 and thionyl chloride) were … found to decrease in the order: acetyl chloride > benzoyl chloride > 2-ethylbutyryl chloride. …
Number of citations: 19 pubs.acs.org
L Feng - APS March Meeting Abstracts, 2010 - ui.adsabs.harvard.edu
… A gelator made with 2-ethylbutyryl chloride (TREN-EB) was an excellent gelator for many organic solvents. It was found that the minimum gelation concentration of TREN-EB increased …
Number of citations: 3 ui.adsabs.harvard.edu
LM Long, HR Henze - Journal of the American Chemical Society, 1941 - ACS Publications
… Repeated attempts to prepare diketonesfrom biphenyl using 2-ethylbutyryl chloride yielded a sirupy liquid which would not solidify after long standing in a refrigerator. Fractional distilla…
Number of citations: 75 pubs.acs.org
K Oka, R Nakao, Y Abe, T Dohmaru - Journal of organometallic chemistry, 1990 - Elsevier
… (0) 2-Ethylbutyryl chloride; Dose, 511 kGy. (0) n-Decanoly chloride; Dose, 511 kGy. Dose … 2-ethylbutyryl chloride and n-decanoly chloride, dose. 511 kGy) and the volume of the evolved …
Number of citations: 9 www.sciencedirect.com
M Chaykovsky, BL Brown… - Journal of Medicinal …, 1975 - ACS Publications
… obtained when the carboxylic acid chlorides, 2-ethylbutyryl chloride or pivaloyl chloride, … , with substitution of isobutyl chloroformate, 2ethylbutyryl chloride, and pivaloyl chloride for the …
Number of citations: 32 pubs.acs.org
H Xin, M Shi, XM Zhang, FY Li, ZQ Bian… - Chemistry of …, 2003 - ACS Publications
… To the resulting yellow solution, calcium hydroxide (9 g, 0.18 mol) and barium hydroxide (1 g, 0.03 mol) in small portions were added, and then 2-ethylbutyryl chloride (8 mL, 0.058 mol) …
Number of citations: 65 pubs.acs.org

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